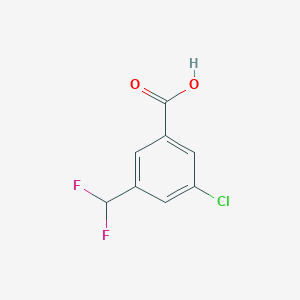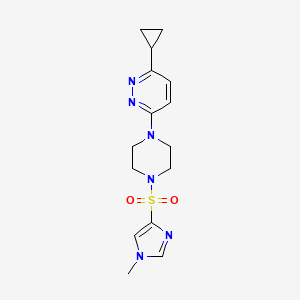![molecular formula C18H17F3N4O3 B2729069 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 2034273-53-3](/img/structure/B2729069.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone is a derivative of the 7H-Pyrrolo[2,3-d]pyrimidine class . These derivatives have been studied for their potential as antitubercular agents .
Synthesis Analysis
The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine derivatives involves the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring . A study describes the synthesis and structure-activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine derivatives, includingThis compound, is characterized by a pyrrolopyrimidine core structure . Chemical Reactions Analysis
The structure-activity relationships (SAR) of these compounds reveal that the 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The most potent derivative in one study had a ClogP value less than 4 and a molecular weight less than 400, suggesting it is likely to maintain drug-likeness during lead optimization .科学的研究の応用
Imaging Agents for Parkinson's Disease
Research led by Min Wang et al. (2017) focused on the synthesis of a PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme activity in Parkinson's disease. This compound, related in structure to the one , showcases the importance of morpholino-pyrrolopyrimidinyl phenyl methanones in the development of diagnostic tools for neurodegenerative diseases. The synthesis involved a series of chemical reactions yielding a compound with high radiochemical purity and specific activity, demonstrating the compound's potential as a PET imaging agent for Parkinson's research (Wang et al., 2017).
Antitumor Activity
Zhi-hua Tang and W. Fu (2018) synthesized a derivative, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, and tested its antitumor activity. This study highlights the potential of morpholino-pyrrolopyrimidinyl phenyl methanones in cancer therapy, showing distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. The research underscores the significance of such compounds in developing new anticancer drugs (Tang & Fu, 2018).
Synthetic Methodologies in Organic Chemistry
A study by R. Zaki, S. M. Radwan, and A. El-Dean (2017) elaborated on the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, involving morpholino-pyrrolopyrimidinyl phenyl methanones. This research contributes to the field of organic chemistry by providing new synthetic routes and characterizations of complex organic molecules, potentially useful in various chemical and pharmaceutical applications (Zaki, Radwan, & El-Dean, 2017).
将来の方向性
The future directions for the research on (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone and related compounds could involve further exploration of their potential as antitubercular agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their physical and chemical properties for drug development .
作用機序
Target of Action
Similar compounds with a pyrrolo[3,2-d]pyrimidine structure have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for DNA and RNA synthesis in cells .
Mode of Action
Compounds with similar structures have been reported to act as competitive inhibitors of their target enzymes . This means that they bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone, by potentially inhibiting PNP, could affect the purine salvage pathway . This pathway recycles purines from degraded DNA to synthesize new DNA and RNA molecules. Inhibition of PNP could therefore disrupt DNA and RNA synthesis, affecting cell growth and proliferation .
Result of Action
Inhibition of pnp, as seen with similar compounds, can lead to disruption of dna and rna synthesis, which can inhibit cell growth and proliferation .
生化学分析
Biochemical Properties
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(trifluoromethoxy)phenyl)methanone has been found to interact with various enzymes and proteins. For instance, it exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . The nature of these interactions involves the compound binding to the active site of these enzymes, thereby inhibiting their activity.
Cellular Effects
In terms of cellular effects, this compound has been found to have a cell proliferation inhibiting effect . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, it inhibits the activity of certain kinases, which play crucial roles in cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a competitive inhibitor, binding to the active site of certain kinases and preventing their normal substrates from binding .
特性
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O3/c19-18(20,21)28-14-3-1-12(2-4-14)16(26)25-10-13-9-22-17(23-15(13)11-25)24-5-7-27-8-6-24/h1-4,9H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAKUQNSHYZEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-[(5-ethylthiophen-2-yl)sulfonyl]piperazine](/img/structure/B2728988.png)

![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)
![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2,5-DIMETHYLPHENYL)BUTANAMIDE](/img/structure/B2728991.png)
![3-(1-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2728993.png)
![N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-4-methyl-3-nitrobenzamide](/img/structure/B2728998.png)

![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2729001.png)
![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)


![2-{[(2-Phenoxyethyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B2729007.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2729008.png)
